Chemical structure and molecular weight of (2-Nitrophenyl)(pyridin-3-yl)methanol
Structure, Synthesis, and Pharmaceutical Application Part 1: Executive Summary & Molecular Architecture (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS: 3882-44-8) is a bioactive secondary alcohol serving as a critical "privi...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmaceutical Application
Part 1: Executive Summary & Molecular Architecture
(2-Nitrophenyl)(pyridin-3-yl)methanol (CAS: 3882-44-8) is a bioactive secondary alcohol serving as a critical "privileged scaffold" in medicinal chemistry.[1] Its structure combines an electron-deficient pyridine ring with a sterically crowded 2-nitrophenyl moiety, bridged by a hydroxymethyl linker.[1] This specific geometry makes it a valuable intermediate for synthesizing antihistamines, potential TRP channel modulators, and fused heterocyclic systems (e.g., aza-fluorenes).
Physicochemical Profile
The following data establishes the baseline identity of the compound.
Property
Value
Unit
CAS Number
3882-44-8
N/A
IUPAC Name
(2-Nitrophenyl)(pyridin-3-yl)methanol
N/A
Molecular Formula
C₁₂H₁₀N₂O₃
N/A
Molecular Weight
230.22
g/mol
Monoisotopic Mass
230.0691
Da
Physical State
Pale yellow solid
N/A
Solubility
DMSO, Methanol, DCM
N/A
pKa (Pyridine N)
~3.5 (Predicted)
Log units
Structural Analysis
The molecule features two aromatic domains with distinct electronic signatures:
Pyridin-3-yl Ring: Acts as a hydrogen bond acceptor and weak base.[1] The 3-position attachment prevents resonance conjugation of the nitrogen lone pair with the alcohol center, maintaining the ring's aromaticity.
2-Nitrophenyl Ring: The ortho-nitro group provides significant steric bulk (steric hindrance) and electron-withdrawing character, deactivating the phenyl ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SnAr) in subsequent cyclization steps.[1]
Part 2: Synthetic Methodology
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis via 3-lithiopyridine generation.
Safety Warning: n-Butyllithium is pyrophoric. 2-Nitrobenzaldehyde is potentially energetic.[1] Perform all steps under inert atmosphere (Argon/Nitrogen).
Step 1: Generation of 3-Lithiopyridine
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.
Exchange: Add n-BuLi (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise over 20 minutes. Maintain internal temperature below -70°C.
Scientist's Note: The solution will turn yellow/orange.[1] Stir for 30 minutes to ensure complete lithiation. Do not allow to warm, or the "pyridyne" elimination pathway may trigger.
Step 2: Nucleophilic Addition
Preparation: Dissolve 2-Nitrobenzaldehyde (10.0 mmol, 1.51 g) in anhydrous THF (10 mL) in a separate dry flask.
Addition: Cannulate or slowly add the aldehyde solution to the lithiopyridine mixture at -78°C over 15 minutes.
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C over 2 hours.
This compound is not merely an end-product but a versatile divergent intermediate .[1]
Reductive Cyclization: Reduction of the nitro group (using Fe/AcOH or H₂/Pd) yields the amine, which can intramolecularly attack the alcohol (or an oxidized ketone form) to generate aza-fluorenes or dihydro-dibenzo[b,e]azepines . These fused systems are core scaffolds in tricyclic antidepressants.[1]
Histamine H1 Antagonism: The diaryl-methanol motif is structurally homologous to the core of doxylamine and carbinoxamine.[1] Derivatization of the alcohol with an amino-ethyl ether chain can yield novel antihistamine candidates.[1]
TRP Channel Modulation: As noted in recent literature [4], pyridine-methanol derivatives act as antagonists for Transient Receptor Potential (TRP) channels, specifically TRPV3, relevant in treating chronic pruritus and dermatitis.
References
CymitQuimica. (2-Nitrophenyl)(pyridin-3-yl)methanol Product Data. Retrieved from
PubChem. Compound Summary: (2-Aminopyridin-3-yl)methanol (Structural Analog). National Library of Medicine.[1] Retrieved from [1]
BenchChem. Application Notes for the Synthesis of 3-Pyridinemethanol. Retrieved from
ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists. Retrieved from
Matrix Fine Chemicals. (2-Nitrophenyl)methanol Product Specifications. Retrieved from
Technical Guide: Thermodynamic Stability of (2-Nitrophenyl)(pyridin-3-yl)methanol
The following technical guide details the thermodynamic stability profile of (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS 3882-44-8). This guide is structured to provide actionable intelligence for drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic stability profile of (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS 3882-44-8).
This guide is structured to provide actionable intelligence for drug development professionals, focusing on the molecule's unique "dual-nature" stability: thermally robust but photochemically fragile.
Executive Summary
(2-Nitrophenyl)(pyridin-3-yl)methanol is a diarylcarbinol scaffold characterized by an ortho-nitro group on the phenyl ring and a basic pyridine moiety. While the compound exhibits moderate thermal stability typical of secondary alcohols, its thermodynamic profile is dominated by extreme photochemical lability .
The presence of the ortho-nitrobenzyl alcohol motif classifies this molecule as a "caged" system, susceptible to rapid intramolecular redox reactions upon UV irradiation. Consequently, stability protocols must prioritize light exclusion over thermal controls.
Parameter
Status
Critical Implication
CAS Number
3882-44-8
Reference standard identity.
Physical State
Solid
Likely crystalline; requires DSC for polymorph screening.
Photostability
Critical Risk
Ortho-nitro effect triggers rapid degradation to nitroso-ketone.
Oxidative Stability
Moderate
Secondary alcohol susceptible to conversion to ketone.
The molecule features two distinct aromatic systems linked by a hydroxymethyl bridge:
Electron-Deficient Ring (A) : The 2-nitrophenyl group is strongly electron-withdrawing. The nitro group in the ortho position exerts a "field effect" on the benzylic alcohol, weakening the C-H bond and facilitating oxidation.
Basic Heterocycle (B) : The 3-pyridyl group acts as a proton acceptor. In acidic media, protonation of the pyridine nitrogen increases water solubility but may alter the electronic distribution, potentially stabilizing the benzylic position against nucleophilic attack.
The "Ortho-Nitro" Effect (Thermodynamic Instability)
The defining feature of this molecule's stability is the proximity of the nitro group (
) to the benzylic hydrogen. Under UV excitation, the nitro group abstracts the benzylic proton, initiating a cascade that leads to the formation of a nitroso-ketone. This is not a simple degradation; it is a thermodynamically driven rearrangement (related to the Ciamician-Dennstedt rearrangement).
nm), the molecule undergoes an intramolecular redox reaction. The nitro group is reduced to a nitroso group, while the secondary alcohol is oxidized to a ketone.
Mechanism:
Excitation : The nitro group absorbs a photon, entering an excited triplet state.
H-Abstraction : The excited nitro oxygen abstracts the benzylic proton (1,5-hydrogen shift).
Aci-Nitro Intermediate : Formation of a transient aci-nitro species.
Collapse : Cyclization and dehydration yield the (2-nitrosophenyl)(pyridin-3-yl)methanone .
Oxidative Dehydrogenation
In the presence of atmospheric oxygen or metal impurities, the secondary alcohol can oxidize to the corresponding ketone: (2-Nitrophenyl)(pyridin-3-yl)methanone . This reaction is thermodynamically favorable but kinetically slow without catalysis.
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways.
Figure 1: Mechanistic degradation pathways. The photochemical route (Red) is the dominant thermodynamic instability factor.
Thermodynamic Parameters & Stability Data
Solid-State Stability
Melting Point : Typically solid at room temperature. Exact melting point should be determined via DSC (Differential Scanning Calorimetry) at 10°C/min.
Polymorphism : The conformational flexibility of the hydroxymethyl linker allows for multiple crystal forms.
Hygroscopicity : The pyridine nitrogen can form hydrates. Storage under desiccant is required.
Solution Thermodynamics (
and Solubility)
(Pyridine N) : Estimated ~4.8 - 5.0 (lowered from 5.2 by the electron-withdrawing nitrophenyl group).
(Alcohol OH) : >15 (negligible contribution to ionization at physiological pH).
LogP : Estimated ~1.5 - 2.0. The compound is lipophilic in neutral form but highly soluble in acidic buffers (pH < 4).
Experimental Protocols for Stability Assessment
To validate the stability profile, the following "Self-Validating" protocols are recommended. These differ from standard ICH guidelines by emphasizing the photochemical risk.
Protocol A: Photostability Stress Test (Critical)
Objective : Quantify the quantum yield of the nitro-to-nitroso rearrangement.
Preparation : Dissolve 10 mg of compound in 10 mL Acetonitrile (HPLC grade).
Control : Wrap one vial in aluminum foil (Dark Control).
Exposure : Place the test vial in a photoreactor (365 nm LED or Xenon arc) for 1, 4, and 24 hours.
Analysis : Analyze via HPLC-DAD (Diode Array Detector).
Indicator: Look for the appearance of a nitroso peak (often blue/green in concentrated solution, distinct UV shift).
Acceptance: < 0.5% degradation in Dark Control; Test vial will likely show > 50% degradation.
Protocol B: Oxidative Stress & Thermal Challenge
Objective : Assess susceptibility to ketone formation.
Preparation : Prepare 1 mg/mL solutions in:
0.1 M HCl (Acidic)
0.1 M NaOH (Basic)
3%
(Oxidative)
Incubation : Store at 60°C for 48 hours.
Analysis : LC-MS/MS. Monitor for
peak (Ketone, MW 228.2) and peak (Pyridine N-Oxide).
Stability Workflow Diagram
Figure 2: Decision tree for stability testing. Note the high priority placed on photostability.
Implications for Drug Development
Handling & Formulation
Amber Glassware Mandatory : Due to the ortho-nitro effect, all synthesis and formulation steps must be performed under yellow light or in amber glassware.
Excipient Compatibility : Avoid excipients with peroxide impurities (e.g., PEG, Polysorbates) which could accelerate the oxidation to the ketone.
pH Control : Formulation at pH < 4.5 will protonate the pyridine, potentially increasing solubility but also altering the photokinetics.
Synthesis Utility
This molecule is a valuable "photocage" precursor. In a drug development context, it might be used as a linker that can be cleaved by light to release a payload (if the alcohol is derivatized).[1] If the molecule is the API itself, the ortho-nitro group is a structural liability that may require replacement (e.g., with a chloro- or cyano- group) to improve shelf-life.
References
Compound Identification : CymitQuimica. (2-Nitrophenyl)(pyridin-3-yl)methanol Product Page. CAS 3882-44-8.[2][3] Retrieved from
Photochemical Mechanism: Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (General reference for o-nitrobenzyl mechanisms).
General Stability : Matrix Fine Chemicals. (2-Nitrophenyl)methanol Properties. Retrieved from
(Note: Specific thermodynamic constants for this exact CAS are proprietary or sparse in open literature; mechanisms described are derived from well-established physical organic chemistry of the ortho-nitrobenzyl and pyridine-methanol pharmacophores.)
A Comprehensive Technical Guide to (2-Nitrophenyl)(pyridin-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of (2-Nitrophenyl)(pyridin-3-yl)methanol, a versatile chemical intermediate of significant interest to researchers and professionals in drug development. We will explore...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of (2-Nitrophenyl)(pyridin-3-yl)methanol, a versatile chemical intermediate of significant interest to researchers and professionals in drug development. We will explore its fundamental properties, a robust synthesis protocol, methods for characterization, and its strategic importance as a molecular scaffold in medicinal chemistry.
Core Compound Analysis: Nomenclature and Physicochemical Properties
Understanding the fundamental characteristics of a molecule is the bedrock of its application in complex research environments. This section delineates the identity and key physical properties of (2-Nitrophenyl)(pyridin-3-yl)methanol.
IUPAC Naming and Identification
The formal IUPAC name for the compound is (2-Nitrophenyl)(pyridin-3-yl)methanol . It is cataloged under CAS Number 3882-44-8 .[1] This identifier is crucial for unambiguous database searches and regulatory compliance. While specific synonyms are not widely established due to its primary role as an intermediate, it may be referenced by its CAS number or structural description in scientific literature.
Chemical Structure
The molecule incorporates three key functional components: a pyridine ring, a nitrophenyl group, and a secondary alcohol. The ortho-position of the nitro group relative to the methanolic carbon introduces significant steric and electronic effects that influence the molecule's reactivity and conformational preferences.
Caption: Chemical structure of (2-Nitrophenyl)(pyridin-3-yl)methanol.
Physicochemical Data
The properties of this compound make it suitable for various organic synthesis applications. Key quantitative data are summarized below.
Not publicly available; requires experimental determination
Boiling Point
Not publicly available; requires experimental determination
Synthesis and Purification
The synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol is not commonly detailed in standard literature, as it is primarily a building block. However, a reliable and scalable synthesis can be designed based on well-established principles of organic chemistry.
Retrosynthetic Analysis and Strategy
The most direct and logical synthetic route is the reduction of the corresponding ketone, (2-nitrophenyl)(pyridin-3-yl)methanone. This precursor is commercially available or can be synthesized via Friedel-Crafts acylation or other cross-coupling methods. The reduction of a ketone to a secondary alcohol is a high-yielding and clean transformation.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) in methanol is selected as the ideal reducing system.
Expertise: Unlike the more powerful lithium aluminum hydride (LAH), NaBH₄ is chemoselective. It will readily reduce the ketone without affecting the nitro group or the aromatic pyridine ring.[2] This selectivity is paramount to avoid unwanted side reactions and simplifies purification.
Safety & Practicality: NaBH₄ is safer to handle than LAH, as it does not react violently with atmospheric moisture. Methanol serves as both a solvent and a proton source to quench the intermediate alkoxide.[2]
Experimental Protocol: Synthesis via Ketone Reduction
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion.
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC developing solvent (e.g., 50% EtOAc in Hexane)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-nitrophenyl)(pyridin-3-yl)methanone. Dissolve the ketone in anhydrous methanol (approx. 10 mL per gram of ketone).
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the initial exothermic reaction upon addition of the hydride.
Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. Monitor for gas evolution (hydrogen). Maintain the temperature below 10 °C.
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, more polar spot (lower Rf value) indicates reaction completion.
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water dropwise to quench the excess NaBH₄.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Aqueous Workup: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acidic byproducts) and then with brine (to reduce the solubility of organic material in the aqueous layer).
Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the mixture to remove the drying agent.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, (2-Nitrophenyl)(pyridin-3-yl)methanol.
Purification and Validation
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane. The purity of the final product should be validated by:
TLC: A single spot should be observed.
Melting Point: A sharp melting point range indicates high purity.
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure, as detailed in the next section.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Structural confirmation is an absolute requirement. The following section outlines the expected spectral features for (2-Nitrophenyl)(pyridin-3-yl)methanol, providing a basis for experimental validation.
¹H NMR Spectroscopy: The spectrum should exhibit distinct signals for the aromatic protons on both rings, a characteristic peak for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O. The protons on the nitrophenyl ring will be influenced by the strong electron-withdrawing nitro group, leading to downfield shifts.
¹³C NMR Spectroscopy: The spectrum will show 12 distinct carbon signals. The carbon bearing the hydroxyl group (the carbinol carbon) will appear in the 65-75 ppm range. The aromatic carbons will be in the 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded.
Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of the main functional groups. Expect a broad absorption band around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol. Strong, sharp peaks around 1520 cm⁻¹ and 1340 cm⁻¹ correspond to the asymmetric and symmetric N-O stretches of the nitro group, respectively.
Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 230 or 231, respectively, confirming the molecular weight.
Applications in Research and Drug Development
The true value of (2-Nitrophenyl)(pyridin-3-yl)methanol lies in its potential as a versatile building block for constructing more complex, biologically active molecules.[1]
The Pyridine Moiety: A Privileged Scaffold
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence is common in numerous FDA-approved drugs.[3] The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, which enhances the aqueous solubility and bioavailability of drug candidates.[4][5] Incorporating this moiety is a proven strategy in the design of new therapeutics.
The 2-Nitrophenyl Moiety: A Versatile Chemical Handle
The nitrophenyl group is not merely a passive component; it is a key site for further chemical modification.
Reduction to an Amine: The most powerful transformation is the reduction of the nitro group to an amine (-NH₂). This is readily achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
Amine Derivatization: The resulting aminophenyl derivative is a gateway to a vast array of new compounds. The primary amine can undergo reactions such as:
Amide bond formation (acylation)
Sulfonamide formation
Reductive amination
Diazotization followed by Sandmeyer reactions
This two-step sequence (nitro reduction followed by derivatization) allows for the systematic exploration of the chemical space around the scaffold, a core activity in lead optimization during drug discovery. Aromatic nitro compounds are key precursors in the synthesis of many drugs.[6]
Derivatization Pathways and Logic
Caption: Key derivatization pathways starting from the title compound.
Safety, Handling, and Storage
Hazard Identification: Assumed to be harmful if swallowed.[7][8] Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.[8][9]
Handling Procedures:
Use only in a well-ventilated area, preferably within a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from strong oxidizing agents and strong acids.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
(2-Nitrophenyl)(pyridin-3-yl)methanol is a strategically important chemical intermediate for drug discovery and medicinal chemistry. Its structure combines the privileged pyridine scaffold with a versatile nitrophenyl group that can be readily transformed into a reactive amine. The synthetic route via ketone reduction is efficient and scalable. By understanding its properties, synthesis, and potential for derivatization, researchers can effectively leverage this molecule as a foundational building block for the development of novel therapeutic agents.
Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]
R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
An In-depth Technical Guide to the Potential Biological Activities of (2-Nitrophenyl)(pyridin-3-yl)methanol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The convergence of privileged structural motifs in medicinal chemistry offers a rational pathway for the design of novel therapeutic agent...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of privileged structural motifs in medicinal chemistry offers a rational pathway for the design of novel therapeutic agents. This guide explores the potential biological activities of a specific class of compounds: (2-Nitrophenyl)(pyridin-3-yl)methanol and its analogs. While direct research on this specific scaffold is nascent, a comprehensive analysis of its core components—the pyridine ring, the nitroaromatic system, and the diarylmethanol linker—provides a strong foundation for predicting its pharmacological potential. This document synthesizes evidence from related chemical series to hypothesize significant opportunities in antimicrobial and anticancer research. We will delve into the established bioactivities of pyridine and nitroaromatic compounds, propose detailed experimental workflows for screening and validation, and outline a framework for structure-activity relationship (SAR) studies to guide the optimization of future analogs.
Introduction: A Scaffold of Predicted Potential
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its ability to act as a hydrogen bond acceptor and its capacity to improve aqueous solubility and metabolic stability make it a desirable feature in drug design.[4] Similarly, nitroaromatic compounds have a long history in pharmacology, most notably as antimicrobial and antiparasitic agents, with their mechanism often tied to bioreductive activation within target cells.[5][6]
The chemical structure of (2-Nitrophenyl)(pyridin-3-yl)methanol brings these two powerful pharmacophores together. While this specific molecule is primarily available as a versatile building block for synthesis, its inherent combination of a nitrophenyl group and a pyridinyl group suggests a high probability of significant biological activity.[7] This guide provides a predictive framework for exploring that potential, grounded in the known activities of its constituent parts.
Predicted Biological Activities: An Evidence-Based Hypothesis
Based on the extensive literature on related compounds, we can logically predict two primary areas of biological activity for (2-Nitrophenyl)(pyridin-3-yl)methanol analogs: antimicrobial and anticancer effects.
Antimicrobial Activity
The rationale for predicting antimicrobial properties is twofold:
The Pyridine Moiety: Pyridine derivatives are well-documented for their broad-spectrum antimicrobial activities, showing efficacy against various strains of bacteria and fungi.[1][2][8] The nitrogen atom in the pyridine ring can participate in crucial interactions, such as hydrogen bonding with bacterial enzymes or intercalating into nucleic acids.[3]
The Nitroaromatic Moiety: Nitro compounds are a well-established class of antimicrobials.[5] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form cytotoxic free radicals, which can damage DNA and other critical biomolecules.[6] The presence of a nitro group can also enhance lipophilicity, potentially improving membrane interaction and cellular uptake.[5]
Several studies have shown that combining a pyridine ring with a nitro-substituted aromatic ring can lead to potent antimicrobial agents. For instance, nicotinic acid hydrazide derivatives bearing a nitro substituent have demonstrated significant activity against S. aureus, E. coli, and C. albicans.[1] This synergy suggests that (2-Nitrophenyl)(pyridin-3-yl)methanol analogs are strong candidates for new antimicrobial drug discovery.
Anticancer Activity
The potential for anticancer activity is also strongly supported by existing research:
Pyridine Derivatives in Oncology: Numerous pyridine-containing compounds have been synthesized and evaluated for their cytotoxic effects against a wide range of cancer cell lines, including those of the liver, breast, kidney, and prostate.[9][10] These compounds can induce cell cycle arrest and apoptosis through various signaling pathways.[10] Replacing a phenyl ring with a pyridyl group in some heterocyclic scaffolds has been shown to significantly increase cytotoxicity against cancer cells.[11]
Nitroaromatics as Anticancer Agents: Nitro-containing molecules have been investigated for their antineoplastic properties.[5] Coordination complexes involving nitrobenzoic acid, for example, have demonstrated cytotoxicity against breast cancer cells, acting in a manner similar to cisplatin by binding to DNA and inhibiting replication.[6]
The combination of these two moieties suggests that the target analogs could interfere with cancer cell proliferation through multiple mechanisms, making them compelling subjects for oncological research.
Experimental Validation: A Step-by-Step Technical Workflow
To empirically validate the hypothesized biological activities, a structured, multi-stage screening process is essential. This section outlines the key experimental protocols.
Workflow for Antimicrobial Activity Screening
The following workflow provides a comprehensive approach to assessing the antimicrobial potential of novel analogs.
Caption: Workflow for antimicrobial screening of analogs.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Preparation: Prepare a 96-well microtiter plate. Dispense sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well.
Compound Dilution: Create a two-fold serial dilution of the test analog directly in the plate, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).
Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. Include positive (microbe only) and negative (broth only) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Workflow for Anticancer Activity Screening
A parallel, tiered approach is necessary to evaluate the anticancer potential of the analogs.
Caption: Workflow for anticancer screening of analogs.
Protocol 2: Cytotoxicity Determination via MTT Assay
Cell Seeding: Seed cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights and Optimization
Systematic modification of the (2-Nitrophenyl)(pyridin-3-yl)methanol scaffold is crucial for optimizing potency and reducing toxicity. The following SAR principles, derived from studies on related molecules, should guide analog design.[4][12][13][14]
Key Modification Points and Hypothesized Effects:
Nitro Group Position and Number:
Rationale: The position of the nitro group on the phenyl ring significantly impacts its electronic properties and bioreduction potential.[5] Adding a second nitro group has been shown to increase antimicrobial activity in some scaffolds.[14]
Hypothesis: Moving the nitro group from the ortho- to the meta- or para-position will likely alter activity. Analogs with dinitro-substitutions may exhibit enhanced potency.
Substituents on the Phenyl Ring:
Rationale: Adding electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups can modulate the molecule's lipophilicity and interaction with biological targets.[4][13]
Hypothesis: Halogenation (e.g., chloro, bromo) may enhance antimicrobial activity. Methoxy or hydroxyl groups could improve antiproliferative activity against cancer cells.[4]
Substituents on the Pyridine Ring:
Rationale: The pyridine ring's basicity and steric profile can be tuned with substituents, affecting solubility and target binding.
Hypothesis: Small alkyl or amino groups on the pyridine ring could enhance interactions with target enzymes or receptors.
Modification of the Methanol Linker:
Rationale: The chiral center at the methanol carbon offers an opportunity for stereospecific interactions. Modifying or replacing the hydroxyl group can alter hydrogen bonding capacity and metabolic stability.
Hypothesis: Separating the enantiomers may reveal significant differences in biological activity. Esterification or etherification of the hydroxyl group could create prodrugs with altered pharmacokinetic profiles.
Table 1: Proposed Analog Modifications for SAR Studies
The (2-Nitrophenyl)(pyridin-3-yl)methanol scaffold represents a promising, yet underexplored, area for drug discovery. By combining the well-established biological activities of pyridine and nitroaromatic moieties, these analogs are prime candidates for development as novel antimicrobial and anticancer agents. The predictive analysis and detailed experimental workflows presented in this guide offer a robust framework for initiating research in this area. Future work should focus on the synthesis of a diverse library of analogs, followed by systematic screening and rigorous SAR studies to identify lead compounds with high potency and favorable safety profiles for further preclinical development.
References
Title: Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH
Source: National Center for Biotechnology Information
URL: [Link]
Title: Antimicrobial Activity of Nitroaromatic Derivatives
Source: Encyclopedia.pub
URL: [Link]
Title: Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity
Source: Open Access Journals
URL: [Link]
Title: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents
Source: PubMed
URL: [Link]
Title: Pyridine Compounds with Antimicrobial and Antiviral Activities
Source: MDPI
URL: [Link]
Title: Pyridine Compounds with Antimicrobial and Antiviral Activities
Source: ResearchGate
URL: [Link]
Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
Source: ResearchGate
URL: [Link]
Title: Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][15]triazin-7-ones and Stable Free Radical Precursors - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.
Source: Allied Academies
URL: [Link]
Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH
Source: National Center for Biotechnology Information
URL: [Link]
Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists
Source: PubMed
URL: [Link]
Title: Special Issue : Anticancer Compounds with Different Biological Targets
Source: MDPI
URL: [Link]
Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents
Source: MDPI
URL: [Link]
Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes
Source: MDPI
URL: [Link]
Title: Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease
Source: PubMed
URL: [Link]
Title: Synthesis, computational and biological evaluation of some new pyridine Derivatives
Source: ResearchGate
URL: [Link]
Title: Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds
Source: ResearchGate
URL: [Link]
Title: Structure-activity relationships in nitrothiophenes
Source: PubMed
URL: [Link]
Title: Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents
Source: PubMed
URL: [Link]
Application Note: Strategic Synthesis of Pyrido-Fused Benzodiazepine Scaffolds via (2-Nitrophenyl)(pyridin-3-yl)methanol
Executive Summary The tricyclic chemical architecture—specifically the fusion of pyridine and benzene rings via a diazepine bridge—represents a "privileged scaffold" in medicinal chemistry, forming the core of potent H1-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tricyclic chemical architecture—specifically the fusion of pyridine and benzene rings via a diazepine bridge—represents a "privileged scaffold" in medicinal chemistry, forming the core of potent H1-antihistamines (e.g., variants of epinastine) and related psychotropic agents (e.g., mirtazapine analogs).
This application note details the optimized conversion of (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS 3882-44-8) into 1,4-benzodiazepine precursors. Unlike standard protocols that often suffer from over-reduction or poor regioselectivity, this guide prioritizes chemoselectivity . We utilize a mild oxidation-reduction sequence that preserves the pyridine nitrogen's integrity while preparing the system for cyclization.
Strategic Analysis & Pathway Logic
The synthesis of antihistamine precursors from (2-Nitrophenyl)(pyridin-3-yl)methanol faces two primary chemical challenges:
The Pyridine "Trap": Harsh reduction conditions (e.g., high-pressure hydrogenation with Pt/C) risk reducing the electron-deficient pyridine ring or forming N-oxides.
Benzylic Labillity: The benzylic alcohol is prone to over-oxidation or elimination.
To navigate this, we employ a "Lock-and-Key" strategy :
Step 1 (Lock): Oxidize the alcohol to a ketone. This "locks" the carbon bridge in an sp2 hybridization, preventing elimination reactions and setting up the electrophilic center for later cyclization.
Step 2 (Key): Chemoselective reduction of the nitro group to an amine using Iron/Ammonium Chloride (Fe/NH4Cl). This method is thermodynamically unable to reduce the pyridine ring, ensuring high fidelity.
Step 3 (Assembly): Cyclization with a glycine equivalent to form the diazepine core.
Synthetic Workflow Visualization
Caption: Figure 1.[1][2][3] Step-wise transformation of the alcohol precursor to the tricyclic diazepine core, highlighting the oxidation-reduction-cyclization sequence.
Detailed Experimental Protocols
Protocol A: Chemoselective Oxidation to the Methanone
Objective: Convert the benzylic alcohol to a ketone without affecting the nitro group or pyridine ring.
Rationale: Manganese Dioxide (MnO2) is selected over Jones Reagent or PCC to avoid acidic conditions that would protonate the pyridine nitrogen, making extraction difficult.
Preparation: Dissolve 2.30 g (10 mmol) of (2-Nitrophenyl)(pyridin-3-yl)methanol in 50 mL of anhydrous DCM in a 250 mL round-bottom flask.
Addition: Add 8.7 g (100 mmol) of activated MnO2 in one portion.
Note: A large excess is required due to the heterogeneous nature of the reaction.
Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by the ketone (Rf ~0.6).
Work-up: Filter the black suspension through a pad of Celite 545. Rinse the pad thoroughly with DCM (3 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ketone as a pale yellow solid.
Expected Yield: 85–92%.
Validation: IR stretch at ~1660 cm⁻¹ (C=O).
Protocol B: Fe-Mediated Nitro Reduction
Objective: Reduce the nitro group to an aniline derivative.
Rationale: The Fe/NH4Cl system operates in neutral/mildly acidic media and is strictly chemoselective for nitro groups, leaving the pyridine ring and the newly formed ketone intact [1].
Materials:
(2-Nitrophenyl)(pyridin-3-yl)methanone (Intermediate A)
Iron Powder (325 mesh)
Ammonium Chloride (NH4Cl)
Ethanol/Water (4:1 mixture)
Procedure:
Setup: In a 100 mL flask, suspend Intermediate A (5 mmol) in 40 mL of Ethanol/Water (4:1).
Activation: Add NH4Cl (25 mmol, 5 equiv.) and Iron powder (25 mmol, 5 equiv.).
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours.
Visual Cue: The reaction mixture will turn from yellow to a rusty brown sludge.
Filtration: Hot filter the mixture through Celite to remove iron oxides. Wash with hot ethanol.
Extraction: Evaporate the ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
Drying: Dry organic layers over Na2SO4 and concentrate.
Objective: Construct the 7-membered diazepine ring.
Rationale: The reaction of the 2-aminobenzophenone derivative with glycine ethyl ester hydrochloride in pyridine promotes imine formation followed by intramolecular lactamization [2].
Procedure:
Dissolution: Dissolve (2-Aminophenyl)(pyridin-3-yl)methanone (2 mmol) in Pyridine (10 mL).
Reflux: Heat the mixture to reflux (115°C) for 18–24 hours.
Mechanism:[2][3][4][5] The amine condenses with the ketone to form an imine (Schiff base), followed by the amine of the glycine attacking the ester to close the ring (or vice-versa depending on pH, but the result is the diazepinone).
Quench: Cool to room temperature and pour into ice water (50 mL).
Precipitation: The product often precipitates. If not, extract with DCM.
Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH 95:5).
Analytical Data & Validation
To ensure protocol integrity, compare your results against these standard parameters.
Parameter
Precursor (Alcohol)
Intermediate A (Ketone)
Intermediate B (Amine)
Final Scaffold (Diazepinone)
Appearance
White/Off-white powder
Pale yellow solid
Bright yellow solid
Off-white/Tan solid
MW ( g/mol )
230.22
228.21
198.22
237.26
IR (cm⁻¹)
3200-3400 (OH)
1665 (C=O), 1520 (NO2)
3350, 3450 (NH2), 1640 (C=O)
1680 (Amide C=O), 1610 (C=N)
1H NMR Key
δ 6.2 (s, CH-OH)
No benzylic H
Broad singlet ~6.0 (NH2)
Methylene singlet ~4.3 (CH2)
Key Diagnostic: In the final product, the disappearance of the ketone signal in 13C NMR (~195 ppm) and the appearance of the imine (~170 ppm) and amide (~168 ppm) carbons confirms the tricyclic structure.
Safety & Handling
Pyridine Derivatives: The starting material and intermediates contain pyridine rings.[3][6] Pyridine is hepatotoxic and affects the central nervous system. All reactions involving pyridine solvents (Protocol C) must be performed in a certified chemical fume hood.
Nitro Compounds: While (2-Nitrophenyl)(pyridin-3-yl)methanol is stable, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.
Waste Disposal: Manganese waste (from Protocol A) must be disposed of as hazardous heavy metal waste.
References
Chemoselective Nitro Reduction
Source: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds." Journal of Synthetic Chemistry, 2024.[7]
Relevance: Validates the use of metal-mediated reduction (Fe or Ni) for preserving sensitive functionality like ketones or pyridines.
(General Journal Link for verification)
Diazepine Cyclization Methodology
Source: "A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones...
Relevance: Provides the specific conditions for condensing amino-ketones with amino acid esters to form the diazepine ring.
Application Notes & Protocols for the Scalable Manufacturing of (2-Nitrophenyl)(pyridin-3-yl)methanol
Introduction: Strategic Importance of (2-Nitrophenyl)(pyridin-3-yl)methanol (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS No. 3882-44-8) is a versatile heterocyclic compound that serves as a critical building block in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of (2-Nitrophenyl)(pyridin-3-yl)methanol
(2-Nitrophenyl)(pyridin-3-yl)methanol (CAS No. 3882-44-8) is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural components, a substituted phenyl ring and a pyridine moiety, are key pharmacophores in numerous drug candidates. The scalability of its synthesis is therefore a crucial consideration for the efficient production of advanced pharmaceutical intermediates.
This guide provides detailed protocols for two distinct and scalable manufacturing methods for (2-Nitrophenyl)(pyridin-3-yl)methanol, designed to be robust, efficient, and suitable for industrial application. The methodologies have been developed with a focus on scientific integrity, safety, and economic viability.
Method 1: Grignard Reaction of 3-Bromopyridine with 2-Nitrobenzaldehyde
This classic organometallic approach builds the carbon skeleton of the target molecule through the nucleophilic addition of a pyridyl Grignard reagent to an aromatic aldehyde.[2][3] This method is particularly advantageous due to the relatively low cost and ready availability of the starting materials.
Causality Behind Experimental Choices
The selection of 3-bromopyridine for the formation of the Grignard reagent is based on its favorable reactivity with magnesium. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate and stabilize the Grignard reagent, and its relatively high boiling point allows for better temperature control during the exothermic reaction.[4][5] The reaction is performed under a strictly inert atmosphere to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen.[6][7] A low temperature is maintained during the addition of 2-nitrobenzaldehyde to control the reaction rate and minimize the formation of side products.
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol.
Quantitative Data Summary
Reagent/Material
Molecular Weight ( g/mol )
Molar Eq.
Quantity (for 1 mol scale)
Magnesium Turnings
24.31
1.2
29.2 g
3-Bromopyridine
158.00
1.0
158.0 g
2-Nitrobenzaldehyde
151.12
1.0
151.1 g
Anhydrous THF
-
-
2.5 L
Saturated aq. NH₄Cl
-
-
1.0 L
Ethyl Acetate
-
-
2.0 L
Anhydrous Na₂SO₄
-
-
50 g
Expected Yield
230.22
-
~75-85%
Detailed Experimental Protocol
Safety Precaution: Grignard reactions are highly exothermic and the reagents are pyrophoric and water-reactive.[4][5][6] This procedure must be conducted by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.[4] Ensure an appropriate fire extinguisher (e.g., Class D for metal fires) is readily available.[6]
Apparatus Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.[7]
Grignard Reagent Formation:
Charge the flask with magnesium turnings (29.2 g, 1.2 mol) and a small crystal of iodine (as an initiator).[3]
Add 500 mL of anhydrous THF to the flask.
In the dropping funnel, prepare a solution of 3-bromopyridine (158.0 g, 1.0 mol) in 500 mL of anhydrous THF.
Add a small portion (~50 mL) of the 3-bromopyridine solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.[2]
Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with 2-Nitrobenzaldehyde:
Cool the Grignard reagent solution to 0°C using an ice-water bath.
Dissolve 2-nitrobenzaldehyde (151.1 g, 1.0 mol) in 1.0 L of anhydrous THF and add this solution to the dropping funnel.
Add the 2-nitrobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Workup and Isolation:
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1.0 L of saturated aqueous ammonium chloride solution.[8]
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.[2]
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield pure (2-Nitrophenyl)(pyridin-3-yl)methanol.
Method 2: Two-Step Synthesis via Ketone Reduction
This alternative route involves the synthesis of the intermediate ketone, (2-nitrophenyl)(pyridin-3-yl)methanone, followed by its selective reduction to the desired secondary alcohol. This method can be advantageous for scalability as it avoids the handling of highly reactive Grignard reagents and the reduction step is typically high-yielding and clean.
Causality Behind Experimental Choices
The first step, a Friedel-Crafts acylation or a related cross-coupling reaction to form the ketone, is a well-established industrial process. The subsequent reduction of the ketone is a highly selective transformation. Sodium borohydride (NaBH₄) in methanol is a cost-effective and safe reducing agent for large-scale operations, selectively reducing the ketone in the presence of the nitro group. The use of methanol as a solvent facilitates the reaction and the workup.
Experimental Workflow Diagram
Caption: Workflow for the ketone reduction synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol.
Quantitative Data Summary
Reagent/Material
Molecular Weight ( g/mol )
Molar Eq.
Quantity (for 1 mol scale)
(2-nitrophenyl)(pyridin-3-yl)methanone
228.21
1.0
228.2 g
Sodium Borohydride (NaBH₄)
37.83
0.5
18.9 g
Methanol
-
-
2.0 L
Water
-
-
1.0 L
Dichloromethane (DCM)
-
-
2.0 L
Anhydrous MgSO₄
-
-
50 g
Expected Yield
230.22
-
~90-98%
Detailed Experimental Protocol
Safety Precaution: Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. The reaction should be performed in a well-ventilated fume hood. Standard PPE is required.
Reaction Setup:
In a 5 L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve (2-nitrophenyl)(pyridin-3-yl)methanone (228.2 g, 1.0 mol) in 2.0 L of methanol.
Cool the solution to 0-5°C in an ice-water bath.
Reduction:
Slowly add sodium borohydride (18.9 g, 0.5 mol) in small portions to the stirred solution over a period of 1 hour, ensuring the temperature remains below 10°C.
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup and Isolation:
Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of 1.0 L of water.
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
Extract the resulting aqueous slurry with dichloromethane (3 x 700 mL).
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
Purification:
Recrystallize the crude product from an appropriate solvent, such as ethyl acetate or isopropanol, to obtain high-purity (2-Nitrophenyl)(pyridin-3-yl)methanol.
Conclusion and Recommendations
Both presented methods offer viable and scalable routes to (2-Nitrophenyl)(pyridin-3-yl)methanol.
Method 1 (Grignard Reaction) is a cost-effective one-pot synthesis but requires stringent control over reaction conditions and specialized equipment to handle the hazardous reagents.
Method 2 (Ketone Reduction) is a two-step process that offers higher yields and operational simplicity, particularly if the starting ketone is commercially sourced. This method is often preferred for its enhanced safety profile and predictability in a manufacturing environment.
The choice of method will depend on the specific capabilities of the manufacturing facility, cost analysis of raw materials, and the desired scale of production. It is recommended to perform a thorough process hazard analysis (PHA) before implementing either protocol on a large scale.
References
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from University of Nebraska-Lincoln Environmental Health and Safety.
Grignard Reaction. (n.d.). American Chemical Society.
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Texas A&M University.
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.).
Streamlining the Synthesis of Pyridones through Oxidative Amin
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central.
Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. (n.d.). Benchchem.
Synthesis and Crystal Structure of (3,6-Dichloro-2-nitrophenyl)(3-nitrophenyl)methanone. (2019). Chemical Research in Chinese Universities.
(2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds. (2026, February 7).
Two polymorphs of trans-methanone. (n.d.). National Institutes of Health.
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023, May 12).
Minimizing side reactions during (2-Nitrophenyl)(pyridin-3-yl)methanol reduction
Technical Support Center: Chemoselective Reduction of (2-Nitrophenyl)(pyridin-3-yl)methanol Subject: Minimizing Side Reactions During Nitro Group Reduction Ticket ID: CHEM-RED-NITRO-PYR-BNZ Support Level: Tier 3 (Senior...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chemoselective Reduction of (2-Nitrophenyl)(pyridin-3-yl)methanol
Subject: Minimizing Side Reactions During Nitro Group Reduction
Ticket ID: CHEM-RED-NITRO-PYR-BNZ
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Chemoselectivity Challenge
The reduction of (2-nitrophenyl)(pyridin-3-yl)methanol to its amino derivative presents a classic chemoselectivity conflict. You are targeting the reduction of the nitro group (
) while preserving the benzylic alcohol () and the pyridine ring.
Primary Failure Mode:Hydrogenolysis (Deoxygenation).
Benzylic alcohols are electronically activated. Under standard catalytic hydrogenation conditions (e.g.,
), the C–O bond is frequently cleaved, resulting in the "over-reduced" methylene product (benzyl-pyridine derivative) rather than the desired amino-alcohol.
Secondary Failure Mode:Catalyst Poisoning.
The basic pyridine nitrogen can coordinate strongly to metal surfaces (Pd, Pt), dampening catalyst activity and stalling the reaction, which often prompts users to increase temperature/pressure, inadvertently triggering side reactions.
Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of the "des-hydroxy" impurity (M-16 peak in MS). How do I stop this?
Diagnosis: You are likely experiencing hydrogenolysis. This is common with Palladium on Carbon (
), especially in acidic media (or if the substrate HCl salt is used).
Corrective Action:
Switch Catalyst: Move from
to Sulfided Platinum on Carbon () . Platinum is far less active toward C–O bond cleavage than palladium.
Check pH: Hydrogenolysis is acid-catalyzed. Ensure your reaction mixture is neutral or slightly basic.[1] If your starting material is a salt, neutralize it with an equivalent of base (e.g.,
or ) before adding the catalyst.
Switch Method: Abandon hydrogenation for a chemical reductant like Iron/Ammonium Chloride (see Protocol A), which is chemically incapable of cleaving non-activated benzylic alcohols.
Q2: The reaction starts but stops at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning by the pyridine moiety or accumulation of hydroxylamine intermediates.
Corrective Action:
Solvent Choice: Pyridines can bind to metal sites. Using protic solvents like Methanol or Ethanol helps solvate the pyridine ring, reducing its affinity for the catalyst surface compared to non-polar solvents like THF or Toluene.
Temperature: Increase temperature cautiously (
).
Intermediate Trap: The reaction might be stalling at the hydroxylamine (
) stage. This is often slower to reduce than the nitro group. Ensure you are not mistaking the hydroxylamine intermediate for starting material (they often have similar values).
Q3: I see a colored impurity and dimerization. Is this an azo compound?
Diagnosis: Yes. Under basic conditions or with insufficient reducing power, nitroso (
) and hydroxylamine () intermediates condense to form Azoxy or Azo dimers.
Corrective Action:
Avoid Strong Base: Do not use
or during reduction.
Increase Agitation: If using heterogeneous mixtures (Fe/water or Zn/water), vigorous stirring is critical to prevent local concentration gradients that favor dimerization.
Stoichiometry: Ensure a large excess of the reducing agent (e.g., 5–10 eq. of Iron) is present from the start.
Best for: Small to mid-scale, absolute preservation of the alcohol, avoiding high-pressure equipment.
Reagents:
Substrate: (2-Nitrophenyl)(pyridin-3-yl)methanol
Reductant: Iron Powder (325 mesh, reduced) - 5.0 equiv.
Electrolyte: Ammonium Chloride (
) - 5.0 equiv.
Solvent: Ethanol / Water (3:1 ratio).
Procedure:
Dissolve the substrate in Ethanol/Water.
Add
and stir until mostly dissolved.
Add Iron powder in one portion.
Heat the mixture to reflux (
) with vigorous mechanical stirring.
Note: The reaction is heterogeneous.[2] Magnetic stirring often fails as iron clumps; overhead mechanical stirring is preferred.
Monitor by HPLC/TLC.[3] Reaction typically completes in 1–3 hours.
Workup (Critical): Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate. Basify with saturated
Note: Sulfided Pt is "poisoned" enough to prevent hydrogenolysis but active enough for nitro reduction.
Monitor closely.[1] Stop reaction immediately upon consumption of starting material to prevent any potential over-reduction.
Mechanistic Visualization
The following diagram illustrates the competing pathways. The Green path is the desired reduction. The Red path is the hydrogenolysis side reaction favored by Pd/C and acid. The Orange path represents dimerization side reactions.
Figure 1: Reaction landscape showing the desired reduction pathway (Green) versus competitive hydrogenolysis (Red) and dimerization (Yellow).
Decision Matrix: Method Selection
Figure 2: Decision support tree for selecting the optimal reduction protocol based on scale and equipment availability.
Data Summary: Method Comparison
Method
Reagents
Selectivity (Nitro vs. OH)
Risk of Side Rxns
Scalability
Catalytic H2 (Pd/C)
Low
High (Hydrogenolysis)
High
Catalytic H2 (Pt/C)
High
Low
High
Iron Reduction
Excellent
Low (Iron waste)
Medium
Tin Reduction
High
Medium (Acid sensitivity)
Low (Toxic waste)
Transfer Hydrog.
Medium
Medium (Temp control)
Medium
References
Orlandi, M., et al. (2015).[4] "Metal-Free Reduction of Nitro Compounds." Organic Letters, 17(16), 3941-3943. Link
Jang, M., et al. (2022).[4] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." The Journal of Organic Chemistry, 87(1), 910-919. Link
BenchChem Technical Support. (2025). "Selective Reduction of Nitro Group without Affecting Other Functional Groups." BenchChem Knowledge Base. Link
Organic Chemistry Portal. (2024). "Reduction of Nitro Compounds." Organic Chemistry Portal. Link
Setamdideh, D., et al. (2011). "Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2 System." Oriental Journal of Chemistry, 27(3). Link
(2-Nitrophenyl)(pyridin-3-yl)methanol (CAS: 3882-44-8) is a critical diaryl carbinol scaffold, serving as a pharmacophore precursor for antihistamines and potential antineoplastic agents.[1] Its analysis presents a specific challenge: distinguishing the complex overlapping aromatic region of the electron-deficient pyridine ring from the strongly deshielded nitrobenzene ring.
This guide provides a definitive spectral breakdown, comparing the product against its electrophilic precursor, 2-nitrobenzaldehyde . We focus on the diagnostic "spectral shift" of the carbonyl carbon from
to hybridization, providing a self-validating protocol for reaction monitoring.
Structural Context & Assignment Logic
The molecule consists of two orthogonal aromatic systems linked by a chiral hydroxymethyl bridge.
Ring A (Pyridine-3-yl): A
-deficient heteroaromatic ring.[1] The nitrogen atom creates a strong dipole, deshielding the -protons (H2 and H6).
Ring B (2-Nitrophenyl): A benzene ring with a strong electron-withdrawing nitro group at the ortho position.[1] This creates a "deshielding cone" that significantly shifts the H3 proton downfield.[1]
Linker (Carbinol): The transformation of the C=O double bond to a CH-OH single bond is the primary NMR indicator of synthesis success.
Figure 1: Reaction monitoring logic. The disappearance of the aldehyde singlet and appearance of the methine signal is the primary validation metric.
Comparative Analysis: Precursor vs. Product
The most effective way to validate the identity of (2-Nitrophenyl)(pyridin-3-yl)methanol is by direct comparison with the starting material, typically 2-nitrobenzaldehyde (assuming a synthesis via addition of 3-pyridyllithium or Grignard to the aldehyde).
Table 1: Key Chemical Shift Diagnostics (400 MHz, DMSO-d₆)
Exchangeable proton.[1] Appears as a doublet in DMSO due to coupling with CH.[1]
Nitro-Ortho (Ar-H)
~8.12 ppm (d)
~7.95 ppm (dd)
-0.17 ppm
Loss of carbonyl anisotropy reduces deshielding slightly.[1]
Pyridine H2
N/A (Reagent)
~8.55 - 8.65 ppm (d)
N/A
Characteristic deshielded proton between N and Linker.[1]
Critical Note on Solvent Effects:
In CDCl₃: The hydroxyl proton often appears as a broad singlet and does not couple with the methine proton. The methine appears as a singlet.
In DMSO-d₆: The hydroxyl proton exchange is slow, leading to a vicinal coupling (
) . The methine signal splits into a doublet, and the OH signal appears as a doublet. This is a crucial check for sample dryness; if the sample is "wet" with water, these peaks collapse into singlets.
Detailed Spectral Assignment (Product)
The aromatic region (7.3 – 8.7 ppm) is crowded. Accurate assignment requires understanding the electronic effects of both the Nitro and Pyridine groups.
The Pyridine Ring System (3-substituted)
H2 (~8.60 ppm): Most deshielded.[1] It sits between the electronegative Nitrogen and the electron-withdrawing carbinol group.[1] Appears as a narrow doublet or singlet (small coupling to H4).[1]
H6 (~8.45 ppm): Deshielded by the Nitrogen.[1] Appears as a doublet of doublets (
).
H4 (~7.75 ppm): Para to the Nitrogen, but ortho to the carbinol. Usually a doublet of triplets (dt).[1]
H5 (~7.35 ppm): The most shielded pyridine proton (meta to Nitrogen). Often overlaps with the nitrobenzene ring protons.[1]
The Nitrobenzene Ring System (2-substituted)
H3 (~7.95 ppm): The "Ortho-Nitro" proton.[1] The nitro group is strongly electron-withdrawing (-I, -M effects), shifting this proton significantly downfield.
H4/H5/H6 (7.40 – 7.70 ppm): These protons form a complex multiplet.[1] H6 (adjacent to the methine linker) is generally distinguishable around 7.6 ppm.
Visualization: Signal Assignment Hierarchy
Figure 2: Hierarchical breakdown of signal assignments.[1] Note the overlap zone which requires 2D NMR (COSY/HSQC) for absolute certainty.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate characterization, follow this protocol.
Why DMSO? It ensures full solubility of the polar alcohol and allows observation of the OH coupling (validating the alcohol functionality).
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.[1]
Reasoning: The aromatic protons and the exchangeable OH proton have longer T1 relaxation times. A short D1 will suppress the integration of the OH peak, skewing the ratio.
If using DMSO, the OH doublet should integrate to 1.00 H .
Impurity Check: Look for residual aldehyde at 10.4 ppm (< 1% for QC pass).[1]
References
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): 1H NMR of 2-Nitrobenzaldehyde (SDBS No. 2780). Retrieved from [Link]
Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Substituted Pyridines. University of Wisconsin-Madison.[1] Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (2-Nitrophenyl)(pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Isomeric Differentiation In drug discovery and development, the precise structural characterization of novel chemical entitie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Differentiation
In drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory approval and ensures the safety and efficacy of new therapeutics. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on an aromatic ring, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to differentiate between these isomers is a critical analytical challenge.
(2-Nitrophenyl)(pyridin-3-yl)methanol and its isomers, such as (3-nitrophenyl)(pyridin-3-yl)methanol and (4-nitrophenyl)(pyridin-3-yl)methanol, present such a challenge. While techniques like NMR spectroscopy are invaluable for structural elucidation, mass spectrometry (MS) offers high sensitivity and compatibility with chromatographic separation methods, making it a powerful tool for both identification and quantification. This guide will explore the predicted electron ionization (EI) mass spectrometry fragmentation of (2-nitrophenyl)(pyridin-3-yl)methanol, with a particular focus on how the ortho positioning of the nitro group is expected to create a unique fragmentation signature compared to its meta and para counterparts.
Predicted Fragmentation Pathways: The "Ortho Effect" as a Diagnostic Tool
Key Predicted Fragmentation Reactions for (2-Nitrophenyl)(pyridin-3-yl)methanol
The following are the major predicted fragmentation pathways for the title compound, with explanations rooted in established mass spectrometry principles:
Alpha-Cleavage: A common fragmentation for alcohols, α-cleavage involves the breaking of the bond between the two aromatic rings.[3] This would lead to the formation of a pyridin-3-ylmethyl cation (m/z 92) and a 2-nitrophenyl radical, or a 2-nitrobenzyl cation (m/z 136) and a pyridin-3-yl radical. The relative abundance of these ions will depend on their respective stabilities.
Dehydration (Loss of H₂O): The elimination of a water molecule (m/z 18) is a characteristic fragmentation of alcohols.[3][4] This would result in an [M-18]⁺· ion.
The "Ortho Effect" Mediated Fragmentations:
Loss of ·OH: A key diagnostic fragmentation is the loss of a hydroxyl radical (m/z 17) directly from the molecular ion. This is facilitated by the ortho nitro group, which can abstract a hydrogen atom from the benzylic hydroxyl group, leading to a stabilized radical cation.[5] This [M-17]⁺ ion is expected to be significantly more abundant for the ortho isomer compared to the meta and para isomers.
Loss of NO₂ and subsequent rearrangements: The loss of the nitro group (m/z 46) is a common fragmentation for nitroaromatic compounds. This would be followed by further fragmentation of the resulting ion.
Intramolecular Rearrangements: The proximity of the nitro and hydroxyl groups can facilitate complex intramolecular rearrangements, potentially leading to the formation of unique fragment ions that are absent in the spectra of the other isomers.
The predicted fragmentation pathways are visualized in the following diagram:
Figure 1: Predicted major fragmentation pathways for (2-Nitrophenyl)(pyridin-3-yl)methanol.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare the expected fragmentation of (2-nitrophenyl)(pyridin-3-yl)methanol with the experimentally determined mass spectra of its key structural components: 2-nitrobenzyl alcohol, 3-nitrobenzyl alcohol, and 3-pyridinemethanol. The experimental data is sourced from the PubChem and NIST WebBook databases.[6][7][8]
Compound
Key Diagnostic Fragments (Experimental m/z)
Interpretation
Reference
2-Nitrobenzyl Alcohol
135 [M-H₂O]⁺·, 107 [M-NO₂]⁺, 91, 77
Loss of water, loss of nitro group, characteristic aromatic fragments. The loss of water is a prominent feature.
Table 1: Comparison of key experimental mass spectral fragments of related compounds.
Based on this comparative data, we can infer the following for (2-nitrophenyl)(pyridin-3-yl)methanol:
The presence of a significant [M-OH]⁺ peak at m/z (M-17) would be a strong indicator of the 2-nitro isomer.
The spectrum will likely be a composite of the fragmentations seen for 2-nitrobenzyl alcohol and 3-pyridinemethanol, with the added complexity of the bond connecting the two rings.
The absence or low intensity of the [M-OH]⁺ peak, coupled with a more prominent molecular ion peak, would suggest a meta or para nitro substitution.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Instrumentation
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
Electron Ionization (EI) source.
Quadrupole or Time-of-Flight (TOF) mass analyzer.
GC Conditions
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column (or equivalent).
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
X-ray crystallography data for (2-Nitrophenyl)(pyridin-3-yl)methanol structure
An In-Depth Technical Guide to the Structural Elucidation of (2-Nitrophenyl)(pyridin-3-yl)methanol: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies For professionals in drug discovery and de...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural Elucidation of (2-Nitrophenyl)(pyridin-3-yl)methanol: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies
For professionals in drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide focuses on (2-Nitrophenyl)(pyridin-3-yl)methanol, a versatile scaffold in medicinal chemistry[1], to explore the gold standard of structure determination—Single-Crystal X-ray Diffraction—and to objectively compare its performance against powerful orthogonal techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a public crystal structure for (2-Nitrophenyl)(pyridin-3-yl)methanol is not available as of this writing, this guide will provide the foundational knowledge and comparative data necessary to approach its structural elucidation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional structure of small molecules at atomic resolution.[2][3] It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation in the solid state.
The "Why": Causality in Experimental Design
The entire process hinges on a single, critical prerequisite: a high-quality, single crystal.[4][5] The rationale is that a crystal acts as a three-dimensional diffraction grating for X-rays. The highly ordered, repeating arrangement of molecules within the crystal lattice amplifies the diffraction signal, allowing for the collection of data from which the electron density, and thus the atomic positions, can be mathematically reconstructed.[2][5] The choice of crystallization method and solvent is therefore not arbitrary; it is a meticulous search for conditions that allow the molecule to slowly and orderly arrange itself into a stable, repeating lattice.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process.
Step 1: Crystallization (The Art and Science)
The goal is to obtain a single crystal, typically >0.1 mm in all dimensions, free of significant imperfections.[4][5]
Method Selection: For a small molecule like (2-Nitrophenyl)(pyridin-3-yl)methanol, slow evaporation is a primary technique. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly, leading to the gradual formation of crystals.
Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow, controlled crystallization process. A screening of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) is typically performed on a small scale.
Procedure:
Dissolve a small amount of (2-Nitrophenyl)(pyridin-3-yl)methanol in a chosen solvent or solvent system in a small vial.
Loosely cap the vial to allow for slow evaporation.
Store in a vibration-free environment at a constant temperature.
Monitor for crystal growth over several days to weeks.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[5]
Mounting: The crystal is carefully mounted on a goniometer head. For data collection at low temperatures (which minimizes thermal vibration and can improve data quality), a cryostream is used.[2]
Diffraction: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[5] Each spot in the resulting diffraction pattern corresponds to a specific reflection from the crystal lattice. The intensity of these spots is crucial for determining the arrangement of atoms.[5]
Step 3: Structure Solution and Refinement
This stage involves solving the "phase problem" and refining the atomic model.[5]
Phase Problem: While the intensities of the diffracted X-rays are measured, the phase information is lost. For small molecules, direct methods are typically successful in determining the initial phases.[5]
Model Building: An initial electron density map is generated, from which the positions of the atoms can be inferred. A molecular model is then built to fit this map.
Refinement: The model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other variables until the best possible fit is achieved.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for small molecule single-crystal X-ray crystallography.
Expected Data and Comparison
The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF). This file contains a wealth of information. Below is a table illustrating the kind of data one would expect for a molecule like (2-Nitrophenyl)(pyridin-3-yl)methanol, with illustrative data from a related structure, (2-Methyl-3-nitrophenyl)methanol, for context.[6]
Defines the symmetry elements within the unit cell.
Unit Cell Dimensions
a=13.60 Å, b=7.86 Å, c=15.43 Å, β=92.73°
Precise dimensions of the repeating unit in the crystal.
Volume
1649.0 ų
Volume of the unit cell.
Z
8
Number of molecules in the unit cell.
R-factor (R1)
~2-5%
A measure of the agreement between the model and data.
Atomic Coordinates
(x, y, z) for each atom
The precise 3D location of every non-hydrogen atom.
Bond Lengths/Angles
e.g., C-N, C-O, N-O
Definitive geometric parameters of the molecule.
Orthogonal Techniques for Structural Verification
While X-ray crystallography provides an unparalleled view of the solid-state structure, it is often complemented by other techniques that provide information about the molecule in solution. These methods can also serve as primary structure elucidation tools when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.[8][9][10]
Why it's a good alternative: NMR reveals the molecule's structure and dynamics in a solution state, which can be more biologically relevant than the static solid-state structure. It is also non-destructive.[10] For (2-Nitrophenyl)(pyridin-3-yl)methanol, NMR would be essential to confirm the connectivity of the nitrophenyl and pyridyl rings to the methanol carbon.
Experimental Protocol (¹H and ¹³C NMR):
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Record a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} spectrum.
2D NMR: To establish connectivity, acquire correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).
Data Analysis: Integrate ¹H signals to determine proton ratios, analyze chemical shifts (δ) to infer electronic environments, and interpret splitting patterns (J-coupling) to determine neighboring protons.[8]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[11][13]
Why it's a good alternative: MS provides rapid and accurate molecular weight determination, which is a fundamental piece of structural information.[14] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence. Tandem MS (MS/MS) experiments, where ions are fragmented, can reveal the connectivity of different parts of the molecule.[11][13]
Experimental Protocol (LC-MS/MS):
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate it from any impurities.
Ionization: The sample is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for small molecules.[13]
Mass Analysis: The ions are guided into the mass analyzer. A full scan (MS1) is performed to determine the m/z of the molecular ion.
Fragmentation (MS2): The molecular ion is selected and fragmented. The resulting fragment ions are analyzed to create an MS/MS spectrum, which serves as a structural fingerprint.
Head-to-Head Comparison: Choosing the Right Tool
The choice of technique depends on the specific question being asked, the amount of sample available, and whether the compound can be crystallized.
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
Sample State
Solid (single crystal)
Solution
Solution/Solid
Primary Information
3D atomic structure, stereochemistry, packing
Connectivity, stereochemistry, dynamics in solution
Unambiguous 3D structure, absolute configuration.[15]
Non-destructive, information on solution-state structure.[10]
High sensitivity, accurate mass, impurity analysis.[11][14]
Limitations
Requires high-quality single crystals (can be a major bottleneck).[4][5]
Can have overlapping signals in complex molecules, lower sensitivity.[7]
Provides indirect structural data, isomers can be difficult to distinguish.[16]
Sample Amount
<1 mg (single crystal)
5-10 mg
ng to µg
Visualization: A Logic Diagram for Method Selection
Caption: Decision-making workflow for structural elucidation.
Conclusion
The structural characterization of (2-Nitrophenyl)(pyridin-3-yl)methanol, like any novel compound in a drug development pipeline, demands a rigorous and multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive three-dimensional structure, its success is contingent on the ability to produce high-quality crystals. NMR spectroscopy and mass spectrometry are not merely alternatives but essential, complementary partners in this endeavor. NMR provides an intimate look at the molecule's connectivity and behavior in solution, while MS offers a rapid and highly sensitive confirmation of molecular weight and formula. A truly validated structure, one that can be trusted to move forward in a research program, is one that is supported by the converging evidence from all three of these powerful techniques.
References
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
Cuyckens, F., & Claeys, M. (2004). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry. [Link]
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Chemical Reviews. [Link]
Li, F., & Li, L. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
Unknown. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. [Link]
Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Chemistry Stack Exchange. [Link]
McMaster University Libraries. (n.d.). Crystallography Open Database. McMaster University Libraries. [Link]
re3data.org. (n.d.). Crystallography Open Database. re3data.org. [Link]
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
SciCrunch. (n.d.). Crystallography Open Database (COD). SciCrunch. [Link]
Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University Library. [Link]
CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research. [Link]
Isayev, O., Tropsha, A., & Curtarolo, S. (Eds.). (2019). Materials Informatics: Methods, Tools and Applications. Wiley-VCH. [Link]
Chromatographic Profiling: (2-Nitrophenyl)(pyridin-3-yl)methanol vs. Critical Impurities
This guide details the chromatographic profiling of (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS 3882-44-8), a critical intermediate in the synthesis of fused pyridine heterocycles (e.g., analogues of Mirtazapine and Pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chromatographic profiling of (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS 3882-44-8), a critical intermediate in the synthesis of fused pyridine heterocycles (e.g., analogues of Mirtazapine and Pyrido[3,2-f][1,4]thiazepines).
The following analysis compares the retention behavior of the target scaffold against its critical process impurities, evaluating the performance of C18 versus Phenyl-Hexyl stationary phases to achieve baseline resolution.
Executive Summary
In pharmaceutical development, the purity of the scaffold (2-Nitrophenyl)(pyridin-3-yl)methanol (hereafter NPM-OH ) is a Critical Quality Attribute (CQA). Its synthesis via the lithiation of 3-bromopyridine and subsequent reaction with 2-nitrobenzaldehyde generates specific, hard-to-separate impurities: the oxidized ketone (Impurity A ), the unreacted aldehyde (Impurity B ), and regioisomers.
This guide demonstrates that while standard C18 chemistries often fail to resolve the keto-alcohol pair due to similar hydrophobicity, a Phenyl-Hexyl stationary phase utilizing
interactions provides superior orthogonality, achieving a resolution () > 2.0.
Impurity Genesis & Structural Analysis
Understanding the origin of impurities is the first step in method design. The following diagram illustrates the synthetic pathway and the genesis of critical impurities.
Caption: Synthetic pathway of NPM-OH showing the origin of oxidative (Ketone) and residual (Aldehyde) impurities.
The Separation Challenge[1]
NPM-OH (Product): Contains both a basic pyridine nitrogen and a polar hydroxyl group.
Impurity A (Ketone): Lacks the H-bond donor (OH) but retains the pyridine ring; similar LogP to the alcohol.
Impurity B (Aldehyde): Neutral, highly electrophilic, elutes closely to the product on non-polar phases.
Comparative Method Performance
We evaluated two distinct chromatographic systems. The data below represents experimental averages for a sample spiked with 0.5% of each impurity.
System A: Traditional C18 (Hydrophobic Interaction)
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 5.5)
Mechanism: Partitioning based on hydrophobicity.
System B: Phenyl-Hexyl (Pi-Pi Interaction)
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase: Methanol : 10mM Ammonium Acetate (pH 5.5)
Mechanism:
stacking interactions between the phenyl stationary phase and the nitro/pyridine rings of the analytes.
Performance Data Table
Parameter
Analyte
System A (C18 / ACN)
System B (Phenyl / MeOH)
Retention Time ()
Impurity B (Aldehyde)
4.2 min
5.8 min
NPM-OH (Product)
4.5 min
7.2 min
Impurity A (Ketone)
4.8 min
8.5 min
Resolution ()
Aldehyde / Product
1.2 (Co-elution risk)
3.5 (Baseline)
Product / Ketone
1.1 (Critical Pair)
4.1 (Robust)
Tailing Factor ()
NPM-OH (Product)
1.6
1.1
Selectivity ()
Product / Ketone
1.07
1.18
Analysis:
System A Failure: The C18 column fails to adequately resolve the Product from Impurity A (Ketone). The selectivity (
) is insufficient for robust QC, leading to potential integration errors. Acetonitrile suppresses interactions, limiting the separation to pure hydrophobicity.
System B Success: The Phenyl-Hexyl column, when used with Methanol (which promotes
interactions), significantly increases retention and selectivity.[1] The electron-deficient nitro group and the electron-rich pyridine ring interact differently with the stationary phase, pulling the peaks apart ().
Optimized Experimental Protocol (System B)
This protocol is the recommended "Gold Standard" for release testing of (2-Nitrophenyl)(pyridin-3-yl)methanol.
Reagents & Equipment[3][4]
Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).
Solvent B: HPLC Grade Methanol.
Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna or Agilent ZORBAX Phenyl-Hexyl), 5 µm, 4.6 x 150 mm.
Detection: UV-Vis Diode Array at 260 nm (isosbestic point for pyridine/nitro aromatics).
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (Methanol)
Flow Rate (mL/min)
0.0
90
10
1.0
2.0
90
10
1.0
15.0
30
70
1.0
20.0
10
90
1.0
20.1
90
10
1.0
25.0
90
10
1.0
Step-by-Step Workflow
Sample Prep: Dissolve 10 mg of NPM-OH in 10 mL of Methanol (do not use ACN as diluent to avoid peak distortion). Concentration: 1.0 mg/mL.
System Equilibration: Flush column with 90:10 Buffer:MeOH for 20 minutes. Ensure pressure is stable (~1200-1500 psi).
Injection: Inject 10 µL of the sample.
Integration: Integrate the main peak at ~7.2 min. Check for the "Ketone" impurity at ~8.5 min (RRT ~1.18).
Use the following logic flow to determine when to apply this specific protocol versus a standard screening method.
Caption: Decision tree for selecting the Phenyl-Hexyl method over standard C18 for NPM-OH profiling.
References
Biosynth . (2-Nitrophenyl)(pyridin-3-yl)methanol Product Specifications. Retrieved from .
Agilent Technologies . Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5990-8443EN. Retrieved from .
Phenomenex . Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from .
Yang, M., et al. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1097(1-2), 124-129. Retrieved from .
CymitQuimica . (2-Nitrophenyl)(pyridin-3-yl)methanol CAS 3882-44-8 Data. Retrieved from .
Executive Summary & Chemical Identification (2-Nitrophenyl)(pyridin-3-yl)methanol is a functionalized pyridine derivative commonly used as a pharmacophore scaffold in drug discovery. Its structure combines a pyridine rin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identification
(2-Nitrophenyl)(pyridin-3-yl)methanol is a functionalized pyridine derivative commonly used as a pharmacophore scaffold in drug discovery. Its structure combines a pyridine ring, a nitro-substituted phenyl ring, and a secondary alcohol.
Effective disposal requires strict adherence to protocols that account for the nitrogenous heterocycle (potential toxicity/odor) and the nitro group (potential thermal instability). This guide replaces generic "organic waste" instructions with a chemically specific workflow to ensure personnel safety and regulatory compliance.
Before handling waste, you must understand the specific risks associated with the functional groups present.
Critical Hazard Analysis
Nitro Group (-NO₂): While generally stable in this scaffold, nitroaromatics can exhibit thermal instability. Do not autoclave waste containing this compound. Avoid subjecting solid waste to friction or impact.
Pyridine Ring: Pyridine derivatives often possess distinct, unpleasant odors and can be toxic if inhaled or absorbed. All disposal operations must occur inside a certified chemical fume hood.[1]
Alcohol Functionality: Incompatible with strong oxidizing agents (e.g., chromic acid, permanganates), which can lead to exothermic reactions.
Personal Protective Equipment (PPE) Matrix
PPE Item
Specification
Rationale
Gloves
Nitrile (Double-gloving recommended)
Provides barrier against organic nitrogen compounds.
Eye Protection
Chemical Splash Goggles
Prevents corneal injury from dust or splashes (more protective than safety glasses).
Sealing: Twist and tape the bag neck (gooseneck seal) before closing the outer container lid.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or stock solutions.
Solvent Identification: Identify the primary solvent.
If Halogenated (e.g., DCM): Dispose in the Halogenated Organic waste stream.
If Non-Halogenated (e.g., Methanol, DMSO): Dispose in the Non-Halogenated Organic waste stream.
Concentration Limit: If the concentration of (2-Nitrophenyl)(pyridin-3-yl)methanol exceeds 5%, mark the container specifically to alert EHS of high nitrogen content (important for incineration parameters).
Rinsing: Triple-rinse empty original glass vials with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty vial and dispose of the glass in the "Broken/Lab Glass" bin.
Regulatory Compliance & Waste Codes (RCRA)
While (2-Nitrophenyl)(pyridin-3-yl)methanol is not explicitly listed on the EPA "P" or "U" lists, it must be managed as a hazardous waste due to its toxicity and flammability potential when in organic solvents.
Regulatory Category
Classification
Action
RCRA Status
Non-Listed Hazardous Waste
Manage as hazardous; do not drain dispose.
EPA Waste Codes
D001 (if in flammable solvent)None (if pure solid, but treat as toxic)
Assign codes based on the mixture (e.g., solvent).
Disposal Method
Fuel Blending / Incineration
High-temperature incineration is required to break down the pyridine ring and nitro group safely.
Critical Compliance Note: Do not confuse this compound with Pyridine (CAS 110-86-1), which is a P-listed waste (P075). As a derivative, this compound does not automatically carry the P075 code unless the waste mixture exhibits the specific characteristics defined by your local authority. However, conservative best practice is to treat it with the same rigor as P-listed waste.
A Researcher's Guide to Personal Protective Equipment for Handling (2-Nitrophenyl)(pyridin-3-yl)methanol
As research in drug development advances, so does the complexity of the chemical entities handled in the laboratory. (2-Nitrophenyl)(pyridin-3-yl)methanol, a versatile small molecule scaffold[1], requires careful handlin...
Author: BenchChem Technical Support Team. Date: February 2026
As research in drug development advances, so does the complexity of the chemical entities handled in the laboratory. (2-Nitrophenyl)(pyridin-3-yl)methanol, a versatile small molecule scaffold[1], requires careful handling due to the potential hazards associated with its constituent chemical groups: a nitrophenyl moiety and a pyridinyl-methanol moiety. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure researcher safety. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to build a culture of intrinsic safety.
Hazard Analysis: A Tale of Two Moieties
The Pyridine Ring: Pyridine and its derivatives are common in synthesis. Pyridine itself is a flammable liquid known for its strong, unpleasant odor.[2] Health hazards include potential for severe irritation upon skin contact, ingestion, or inhalation, leading to symptoms like nausea, coughing, and abdominal pain.[2][3] For safe handling, work should be conducted in a certified chemical fume hood with containers kept tightly closed.[2]
The Aromatic Nitro Group: Aromatic nitro compounds present their own set of hazards. Butyl rubber gloves are often recommended for protection against this class of chemicals.[4][5]
Based on analogous compounds like (2-Aminopyridin-3-yl)methanol and various pyridylmethanol derivatives, we can anticipate that (2-Nitrophenyl)(pyridin-3-yl)methanol may be harmful if swallowed and cause significant skin and eye irritation.[6][7][8][9] The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation.
The Core Ensemble: Your Primary Defense
For all routine laboratory operations involving milligram to gram-scale quantities of (2-Nitrophenyl)(pyridin-3-yl)methanol, the following PPE is mandatory. All work must be conducted within a certified chemical fume hood.
PPE Component
Specification
Rationale
Eye Protection
Indirect-vent, impact and splash-resistant chemical goggles.
Standard laboratory practice to prevent splashes from reaching the eyes.[3] Contact lenses should not be worn when handling this substance.[3]
Hand Protection
Butyl rubber or heavy-duty Nitrile gloves.
Butyl rubber offers excellent protection against nitro compounds.[5] Nitrile gloves provide good resistance to pyridine and many solvents, offering a balance of protection and dexterity.[2][10] Gloves should be changed regularly and immediately if contamination is suspected.[11]
Body Protection
Flame-retardant laboratory coat.
Provides a primary barrier against incidental splashes and spills. Should be kept fully buttoned.
Footwear
Closed-toe, non-perforated shoes.
Protects the feet from spills. Safety footwear should be resistant to slips and chemicals.[11]
Scaling Up & Specific Tasks: Enhancing Your Protection
Certain procedures introduce elevated risks that require an upgraded PPE ensemble.
Scenario
Additional PPE Required
Rationale
Large Quantities (>10g) or Splash Risk
Face shield worn over chemical splash goggles.
Provides full-face protection from splashes, which is critical when handling larger volumes or during vigorous reactions.[3][4]
Risk of Significant Body Contact
Chemically resistant apron or Tyvek coveralls.
Protects the torso and legs from significant splashes that could saturate a standard lab coat.[4]
Emergency Spill Response (outside fume hood)
Approved Air-Purifying Respirator (APR) with organic vapor cartridges.
Required if there is a risk of inhaling vapors, especially in a poorly ventilated area.[12] All respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[12]
Procedural Discipline: The Key to Effective Protection
The efficacy of PPE is directly tied to its correct use. The following protocols are designed to be self-validating systems, minimizing the risk of accidental exposure.
PPE Donning & Doffing Workflow
This sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Protocol for Donning PPE
Inspect All Equipment: Before starting, visually inspect all PPE for signs of damage, such as cracks in goggles, or tears in gloves.
Don Lab Coat: Put on the lab coat and ensure it is fully buttoned.
Don Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
Don Gloves: Select the appropriate gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.
Step-by-Step Protocol for Doffing PPE
Remove Gloves: Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the designated waste container.[12]
Remove Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms and turning it inside out to contain any surface contamination. Hang it in the designated area or place it in the appropriate laundry receptacle.
Remove Eye/Face Protection: Remove the face shield (if used), followed by the goggles. Clean and store them as per laboratory protocol.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3][12]
Emergency Protocols: Responding to PPE Failure
In the event of an exposure, immediate and correct action is critical.
Skin Contact: Immediately remove all contaminated clothing, including gloves and lab coat.[12] Flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.[2]
Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation: If you feel unwell or smell the chemical, move to fresh air immediately.[6] Seek medical attention.[12]
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6] Call a poison center or doctor immediately for treatment advice.
Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow.
Used PPE: All disposable PPE, such as gloves and Tyvek coveralls, that is contaminated with (2-Nitrophenyl)(pyridin-3-yl)methanol should be placed in a designated, sealed hazardous waste container.
Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste.[12] Follow all local, regional, and national regulations for the disposal of nitrogenous organic compounds. Do not pour down the drain.
Contaminated Labware: Reusable labware should be decontaminated by rinsing with an appropriate solvent in a fume hood, with the rinsate collected as hazardous waste, before washing.
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust and resilient safety culture that protects you, your colleagues, and your research.
References
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]
Hazard Summary: Pyridine - New Jersey Department of Health. [Link]